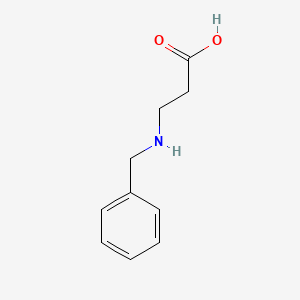

N-bencil-beta-alanina

Descripción general

Descripción

N-benzyl-beta-alanine (NBB) is an amino acid derivative that has been extensively studied for its potential therapeutic applications. NBB is a non-proteinogenic amino acid, meaning it is not a part of the normal human protein structure. It has been studied for its ability to act as a neurotransmitter and its potential to modulate the activity of other neurotransmitters. NBB has been studied for its ability to modulate the activity of glutamate, GABA, and other neurotransmitters.

Aplicaciones Científicas De Investigación

Precursor Farmacéutico

N-bencil-beta-alanina sirve como precursor en la síntesis de diversos compuestos farmacéuticos. Su estructura se utiliza en la producción de medicamentos como pamidronato y balasalazida, que se utilizan para tratar afecciones como la osteoporosis y la enfermedad inflamatoria intestinal, respectivamente .

Industria Cosmética

En la industria cosmética, los derivados de this compound se utilizan para sintetizar compuestos que contribuyen a la salud de la piel. Por ejemplo, se puede transformar en sustancias que ayudan con la retención de humedad y la protección de la piel .

Aditivos Alimenticios

Como aditivo alimentario, este compuesto puede realzar los sabores y servir como complemento nutricional. Es particularmente beneficioso en la nutrición deportiva, donde puede aumentar significativamente el contenido de carnosina en el cuerpo, mejorando así el rendimiento deportivo .

Industria de Alimentos para Animales

En los alimentos para animales, la this compound puede mejorar la calidad de los productos cárnicos al regular el crecimiento muscular y mejorar la capacidad antioxidante del tejido muscular .

Aplicaciones Ambientales

La this compound se utiliza en aplicaciones ambientales, como los procesos de purificación del agua. Se puede utilizar directamente en la producción de poli-β-alanina, que tiene aplicaciones en las instalaciones de tratamiento de agua .

Materiales de Construcción

La poli-β-alanina, derivada de la this compound, encuentra su uso en la industria de la construcción. Se puede incorporar a materiales que requieren propiedades específicas como una mayor durabilidad o resistencia al agua .

Cada una de estas aplicaciones aprovecha las propiedades químicas únicas de la this compound, mostrando su versatilidad e importancia en varios campos de la investigación científica y la industria. La capacidad del compuesto para funcionar como precursor de otras sustancias valiosas lo convierte en un foco de estudio significativo en la búsqueda de métodos de producción eficientes y sostenibles .

Mecanismo De Acción

Target of Action

Beta-alanine, a related compound, is known to protect key physiological functions of brain cells exposed to acute stroke-mimicking conditions

Mode of Action

Beta-alanine exerts its neuroprotective action through several distinct pharmacological mechanisms . It is possible that N-benzyl-beta-alanine may interact with its targets in a similar manner, but this requires further investigation.

Biochemical Pathways

Beta-alanine is known to be involved in the synthesis of pantothenate (vitamin b5), which is incorporated into the universal carbon shuttling compounds coenzyme a and acyl carrier protein . It is possible that N-benzyl-beta-alanine may affect similar pathways, but more research is needed to confirm this.

Pharmacokinetics

Studies on beta-alanine have shown that it has a smaller peak plasma concentration and delayed time to peak when ingested in slow-release tablets compared to a pure solution . This suggests that the form in which N-benzyl-beta-alanine is administered may impact its bioavailability.

Result of Action

Beta-alanine is known to protect key physiological functions of brain cells exposed to acute stroke-mimicking conditions . It is possible that N-benzyl-beta-alanine may have similar effects, but this requires further investigation.

Safety and Hazards

Some people have reported tingling of the skin after taking large doses of beta-alanine . Beta-alanine may interact with some heart medications and with drugs for erectile dysfunction . Its safety has not been established for children, people with particular diseases or conditions, or for women who are pregnant or breastfeeding .

Direcciones Futuras

There is a growing body of evidence showing that beta-alanine supplement has a significant role in mental health mediating increase of the cell carnosine and brain-derived neurotrophic factor (BDNF) content . Thus, it seems that beta-alanine via BDNF and carnosine mechanisms may improve brain health and cognitive function over the entire human lifespan .

Análisis Bioquímico

Biochemical Properties

N-benzyl-beta-alanine participates in several biochemical reactions, interacting with various enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is L-aspartate decarboxylase, which is involved in the synthesis of beta-alanine . The interaction between N-benzyl-beta-alanine and this enzyme is crucial for the production of beta-alanine, an intermediate in the synthesis of coenzyme A (CoA). Additionally, N-benzyl-beta-alanine may interact with other metabolic enzymes, contributing to its role in biochemical pathways .

Cellular Effects

N-benzyl-beta-alanine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the function of different cell types by modulating signaling pathways that regulate cell growth, differentiation, and apoptosis. Furthermore, N-benzyl-beta-alanine can impact gene expression by altering the transcriptional activity of specific genes involved in metabolic processes . These effects highlight the compound’s potential role in cellular homeostasis and function.

Molecular Mechanism

The molecular mechanism of N-benzyl-beta-alanine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, N-benzyl-beta-alanine binds to specific enzymes, modulating their activity and influencing metabolic pathways. For instance, its interaction with L-aspartate decarboxylase can lead to the inhibition or activation of this enzyme, affecting the synthesis of beta-alanine . Additionally, N-benzyl-beta-alanine can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular metabolism and function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-benzyl-beta-alanine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that N-benzyl-beta-alanine remains stable under specific conditions, but its degradation can occur over extended periods . Long-term exposure to N-benzyl-beta-alanine in in vitro or in vivo studies has revealed its potential to modulate cellular processes and maintain cellular homeostasis.

Dosage Effects in Animal Models

The effects of N-benzyl-beta-alanine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolism. At higher doses, N-benzyl-beta-alanine can induce toxic or adverse effects, including disruptions in metabolic pathways and cellular damage . Threshold effects have been observed, indicating that the compound’s impact on cellular processes is dose-dependent.

Metabolic Pathways

N-benzyl-beta-alanine is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. One of the key pathways it participates in is the synthesis of beta-alanine, an intermediate in CoA synthesis . The compound’s interaction with L-aspartate decarboxylase and other metabolic enzymes highlights its role in regulating metabolic processes and maintaining cellular homeostasis.

Transport and Distribution

The transport and distribution of N-benzyl-beta-alanine within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The transport mechanisms ensure that N-benzyl-beta-alanine reaches its target sites, where it can exert its biochemical effects.

Subcellular Localization

N-benzyl-beta-alanine exhibits specific subcellular localization, which is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization ensures that N-benzyl-beta-alanine interacts with the appropriate biomolecules and participates in relevant biochemical processes.

Propiedades

IUPAC Name |

3-(benzylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c12-10(13)6-7-11-8-9-4-2-1-3-5-9/h1-5,11H,6-8H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRDUQWYMGXZIKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40969268 | |

| Record name | N-Benzyl-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40969268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5426-62-0 | |

| Record name | N-Benzyl-.beta.-alanine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14302 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Benzyl-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40969268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

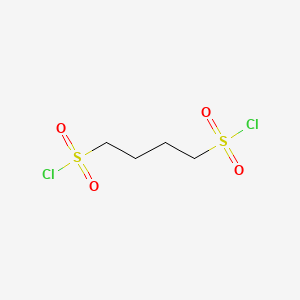

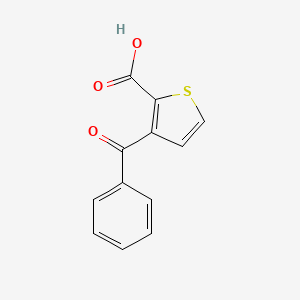

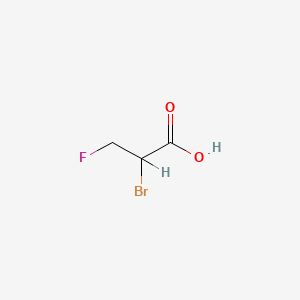

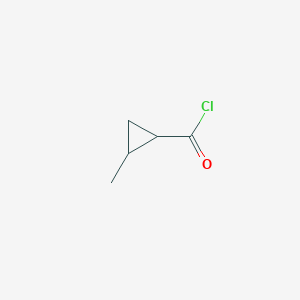

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

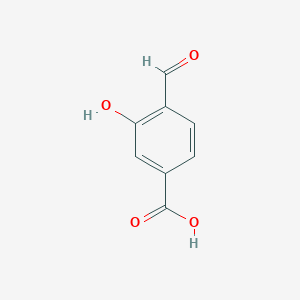

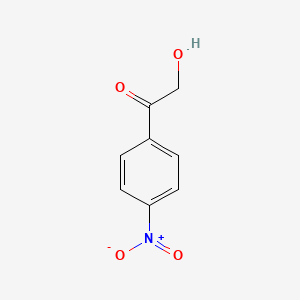

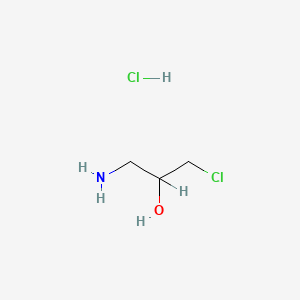

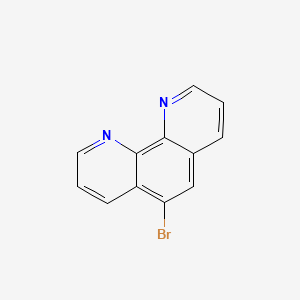

Feasible Synthetic Routes

Q1: What is the significance of solid-phase synthesis in the context of N-benzyl-beta-alanine and similar compounds?

A1: Solid-phase synthesis plays a crucial role in producing peptides and peptide-like molecules, including N-benzyl-beta-alanine. The research abstract mentions the "Solid-Phase Synthesis of Di-beta-Peptoids from Acrylate Resin: N-Acetyl-N-Benzyl-beta-Alaninyl-N-Benzyl-beta-Alanine." [] This suggests that N-benzyl-beta-alanine, as a beta-amino acid derivative, can be incorporated into larger peptide chains using solid-phase techniques. This method offers advantages like simplified purification and the potential for automation, making it particularly relevant for combinatorial chemistry and drug discovery efforts.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Dibenzo[b,d]furan-2-carbaldehyde](/img/structure/B1267318.png)